4,6-Diamino-2-methylpyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative with the molecular formula C6H8N4O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the aldehyde group to an alcohol.
Substitution: Commonly involves nucleophilic substitution reactions, particularly aromatic nucleophilic substitution (SNAr) reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents include alkoxides, amines, and halides under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-2-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fused pyrimidines and other heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Industry: Utilized in the development of dyes and pigments, particularly azo dyes.
Wirkmechanismus
The mechanism by which 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde exerts its effects involves its interaction with nucleic acids and enzymes. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes involved in their production. This inhibition can lead to antiviral and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a sulfur atom instead of an aldehyde group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness: 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde is unique due to its specific combination of amino and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H8N4O |
---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
4,6-diamino-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H4,7,8,9,10) |
InChI-Schlüssel |
AXKUSRDZOMGBTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)N)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.